Core Properties and Specifications
Core Properties and Specifications
An In-depth Technical Guide to Fmoc-N-amido-PEG2-azide for Researchers and Drug Development Professionals
Fmoc-N-amido-PEG2-azide is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and peptide chemistry. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group, offers researchers a versatile tool for the synthesis of complex biomolecules and targeted therapeutics. This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental protocols.
Fmoc-N-amido-PEG2-azide is characterized by its distinct functional ends, which allow for sequential and orthogonal chemical modifications. The Fmoc group provides a base-labile protecting group for the amine, making it fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS). The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[1][2][3] The terminal azide group serves as a chemical handle for "click chemistry" reactions, enabling efficient and specific ligation to alkyne-containing molecules.[4][5]
Table 1: Physicochemical Properties of Fmoc-N-amido-PEG2-azide
| Property | Value |
| Molecular Formula | C21H24N4O4[6] |
| Molecular Weight | Approximately 396.44 g/mol |
| Appearance | Transparent, oil-free liquid or solid[1] |
| Solubility | Soluble in most organic solvents and aqueous solutions[1] |
| Storage Conditions | Recommended storage at -20°C for long-term stability[1][4] |
Key Applications in Research and Development
The primary applications of Fmoc-N-amido-PEG2-azide stem from its bifunctional nature, enabling the linkage of different molecular entities.
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PROTAC Synthesis : This molecule is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. Fmoc-N-amido-PEG2-azide serves as a PEG-based linker connecting the target protein ligand to the E3 ligase ligand.[5]
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Peptide Modification and PEGylation : In peptide synthesis, this linker can be incorporated into a peptide sequence via standard SPPS.[7] The terminal azide then allows for the conjugation of the peptide to other molecules or surfaces. The process of PEGylation, or attaching PEG chains, can increase the solubility, stability, and circulation half-life of therapeutic peptides and proteins while reducing their immunogenicity.[1]
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Click Chemistry : Fmoc-N-amido-PEG2-azide is a versatile reagent for click chemistry.[8] The azide group reacts efficiently with terminal alkynes in a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction or with strained cyclooctynes like DBCO or BCN in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.[5] SPAAC is particularly valuable for in vivo applications due to its biocompatibility, as it does not require a toxic copper catalyst.
Experimental Protocols and Methodologies
The use of Fmoc-N-amido-PEG2-azide involves two primary chemical steps: Fmoc deprotection and azide-alkyne cycloaddition.
Protocol 1: Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the removal of the Fmoc protecting group to expose the primary amine for subsequent peptide bond formation.
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Resin Swelling : The peptide resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for approximately 1 hour.[9]
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Fmoc Removal : The swelled resin is treated with a 20% solution of piperidine (B6355638) in DMF.[7][9] The reaction is typically allowed to proceed for 5-10 minutes and is often repeated once to ensure complete deprotection.[9]
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Washing : The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[9]
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Coupling : The next Fmoc-protected amino acid is then coupled to the newly exposed amine using standard coupling reagents like HCTU or HATU.[9]
Caption: Workflow for incorporating Fmoc-N-amido-PEG2-azide in SPPS.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide-terminated molecule to an alkyne-containing molecule.
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Reactant Dissolution : Dissolve the azide-functionalized molecule (e.g., peptide-PEG-azide) and the alkyne-containing molecule in a suitable solvent mixture, such as water/t-butanol or DMSO.
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Catalyst Preparation : Prepare a fresh solution of a Copper(I) source, such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate.
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Reaction Initiation : Add the copper catalyst and a copper-stabilizing ligand (e.g., TBTA) to the reactant mixture.
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Incubation : Allow the reaction to proceed at room temperature with stirring for 1-12 hours.
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Purification : Purify the resulting triazole-linked conjugate using appropriate chromatographic techniques, such as HPLC.
Caption: Comparison of CuAAC and SPAAC conjugation reactions.
Mechanism of Action: PROTACs
When used as a linker in a PROTAC, Fmoc-N-amido-PEG2-azide connects a ligand that binds to a target protein with another ligand that binds to an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the cell's proteasome machinery. This hijacking of the ubiquitin-proteasome system allows for the targeted degradation of specific proteins.[4]
Caption: PROTAC-mediated degradation of a target protein.
References
- 1. Fmoc-N-Amido-PEG2-Azide Of Fmoc PEG Is Applicated In Drug Release [m.polyethyleneglycolpeg.com]
- 2. Fmoc-N-amido-PEG2-acid, 872679-70-4 | BroadPharm [broadpharm.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Fmoc-N-amido-PEG2-azide|BLD Pharm [bldpharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 9. chem.uci.edu [chem.uci.edu]
